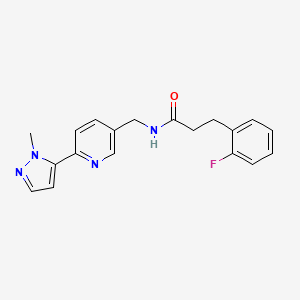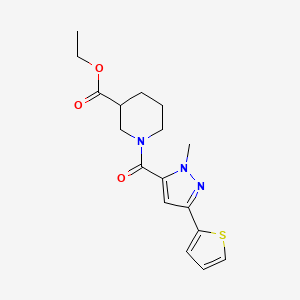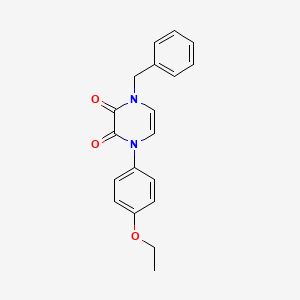![molecular formula C20H21NO3S B2937835 3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one CAS No. 872199-92-3](/img/structure/B2937835.png)
3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one, commonly referred to as TBQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBQ is a quinoline derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Antioxidant and Environmental Detoxification Applications
Synthetic Phenolic Antioxidants and Environmental Fate : Synthetic phenolic antioxidants, including compounds related to 3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one, are crucial in various industrial applications for preventing oxidative reactions and prolonging product shelf life. These compounds, such as BHT and DBP, have been detected in multiple environmental matrices and human tissues, suggesting widespread exposure and bioaccumulation. Studies suggest the need for developing novel antioxidants with reduced environmental persistence and lower toxicity (Liu & Mabury, 2020).
Antioxidant Activity Assessment Methods : The evaluation of antioxidant activities, particularly for synthetic phenolic antioxidants, involves various assays such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP. These methods, based on chemical reactions and spectrophotometry, allow for the assessment of antioxidant capacity in complex samples, indicating the importance of antioxidants in mitigating oxidative stress in biological systems (Munteanu & Apetrei, 2021).
Therapeutic and Biological Insights
Tetrahydroisoquinolines in Therapeutics : Tetrahydroisoquinolines, sharing structural motifs with this compound, have been explored for their therapeutic potential in cancer, malaria, CNS disorders, and more. The diversity in therapeutic applications underscores the significance of such compounds in developing novel treatment options (Singh & Shah, 2017).
Chlorogenic Acid and Health Benefits : Chlorogenic Acid (CGA) is another example of a biologically active compound with antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. Its wide range of health benefits, including neuroprotective and antidiabetic effects, mirrors the potential health applications of structurally complex antioxidants and therapeutic agents (Naveed et al., 2018).
Environmental and Health Safety Perspectives
Developmental Toxicity Induced by Sulfoxaflor : Sulfoxaflor, a novel insecticidal compound, demonstrates the importance of understanding the environmental and health impacts of chemical agents. Its developmental and reproductive toxicity in animal models emphasizes the need for assessing and mitigating potential risks associated with chemical exposure, relevant to the safety evaluation of synthetic antioxidants and related compounds (Ellis-Hutchings et al., 2014).
Perfluoroalkyl Acids and Derivatives : The examination of the developmental toxicity of perfluoroalkyl acids highlights the critical need for evaluating the long-term environmental and health effects of persistent organic pollutants. This research context underscores the importance of designing chemicals with reduced environmental impact and enhanced safety profiles, aligning with the goals for the development of new synthetic antioxidants (Lau et al., 2004).
properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-13-5-10-17-16(11-13)19(22)18(12-21-17)25(23,24)15-8-6-14(7-9-15)20(2,3)4/h5-12H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZQMVPJYBQQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2937752.png)
![6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2937753.png)
![2-[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpyrrolidin-2-yl]pyrimidine](/img/structure/B2937758.png)

![1-O-Tert-butyl 3-O-methyl 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]azetidine-1,3-dicarboxylate](/img/structure/B2937761.png)

![3-(2-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2937764.png)

![Dimethyl({6-methylimidazo[1,2-a]pyridin-3-yl}methyl)amine](/img/structure/B2937766.png)
![N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2937768.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2937770.png)
![N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2937771.png)
![4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2937774.png)